molecular formula C21H21ClN2O2 B6094920 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol

4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol

Cat. No.: B6094920
M. Wt: 368.9 g/mol
InChI Key: FXCSBNSNSNPXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as WIN 55,212-2 and is a synthetic cannabinoid that has been extensively studied for its therapeutic benefits.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol involves the activation of the endocannabinoid system in the body. This compound acts as a partial agonist at both the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This activation leads to the release of various neurotransmitters in the body, which can result in the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various scientific research studies. This compound has been found to have analgesic effects, which can be attributed to its ability to activate the endocannabinoid system in the body. It has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders. Additionally, this compound has been found to have neuroprotective effects, which can be beneficial in the treatment of various neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol in lab experiments is its ability to activate the endocannabinoid system in the body, which can lead to the release of various neurotransmitters. This can be beneficial in studying the effects of neurotransmitters on various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential to have off-target effects, which can lead to inaccurate results.

Future Directions

There are several future directions for the study of 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol. One potential direction is the development of more potent and selective compounds that can target specific receptors in the endocannabinoid system. Another potential direction is the study of the long-term effects of this compound on various physiological processes. Additionally, the potential therapeutic applications of this compound in the treatment of various neurodegenerative disorders warrant further investigation.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol involves the reaction of 4-chlorobenzoyl chloride with 1-methyl-5-indolylmethylamine to form the intermediate 4-chlorobenzoyl-1-methyl-5-indolylmethylamine. This intermediate is then reacted with piperidine to yield the final product, this compound.

Scientific Research Applications

The potential therapeutic applications of 4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol have been extensively studied in various scientific research studies. This compound has been found to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential applications in the treatment of various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Properties

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-methylindol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-23-11-8-15-14-16(2-7-19(15)23)20(25)24-12-9-21(26,10-13-24)17-3-5-18(22)6-4-17/h2-8,11,14,26H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCSBNSNSNPXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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